molecular formula C20H14ClFN4OS B11293174 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11293174
M. Wt: 412.9 g/mol
InChI Key: YJGFSENOAHUYEM-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic compound that features a pteridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pteridinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include halogenated aromatic compounds, sulfur-containing nucleophiles, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-2-{[(4-bromophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
  • 3-[(4-Chlorophenyl)methyl]-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Uniqueness

Compared to similar compounds, 3-[(4-Chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibits unique properties due to the presence of both chlorophenyl and fluorophenyl groups

Properties

Molecular Formula

C20H14ClFN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C20H14ClFN4OS/c21-15-5-1-13(2-6-15)11-26-19(27)17-18(24-10-9-23-17)25-20(26)28-12-14-3-7-16(22)8-4-14/h1-10H,11-12H2

InChI Key

YJGFSENOAHUYEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=C(C=C4)F)Cl

Origin of Product

United States

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